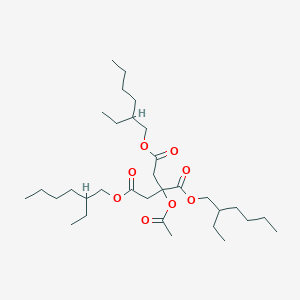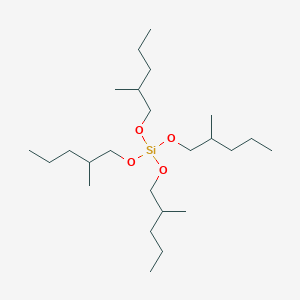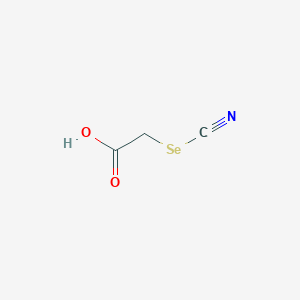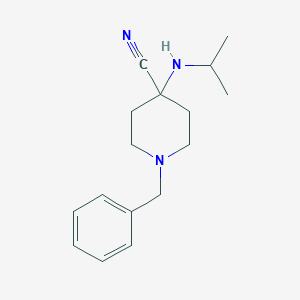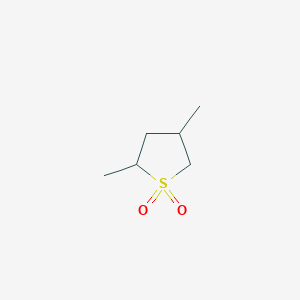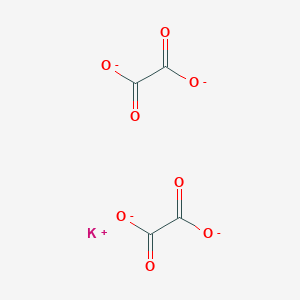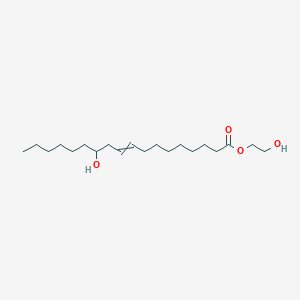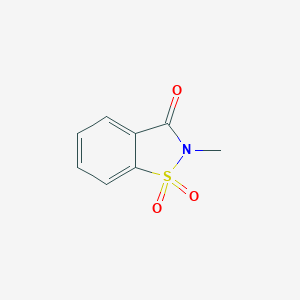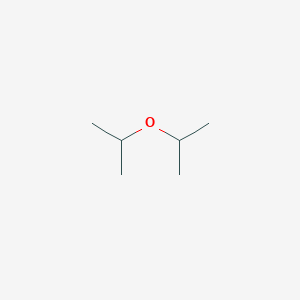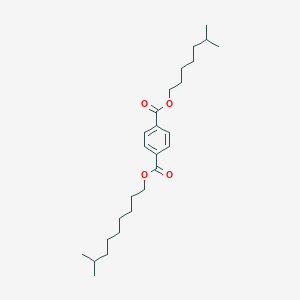
6-Methylheptyl 8-methylnonyl benzene-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylheptyl 8-methylnonyl benzene-1,4-dicarboxylate, also known as MMNBD, is a synthetic cannabinoid compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MMNBD is structurally similar to natural cannabinoids found in cannabis plants, but it has been modified to enhance its pharmacological properties.
Wirkmechanismus
6-Methylheptyl 8-methylnonyl benzene-1,4-dicarboxylate exerts its pharmacological effects by interacting with the endocannabinoid system (ECS) in the body. The ECS is a complex system of receptors, enzymes, and endogenous ligands that play a crucial role in regulating various physiological processes, such as pain sensation, inflammation, and mood. 6-Methylheptyl 8-methylnonyl benzene-1,4-dicarboxylate acts as a partial agonist of the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2), which are the primary receptors of the ECS.
Biochemische Und Physiologische Effekte
6-Methylheptyl 8-methylnonyl benzene-1,4-dicarboxylate has been shown to have several biochemical and physiological effects in animal models. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. 6-Methylheptyl 8-methylnonyl benzene-1,4-dicarboxylate has also been shown to have analgesic effects by reducing pain sensitivity in animal models. Additionally, 6-Methylheptyl 8-methylnonyl benzene-1,4-dicarboxylate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-Methylheptyl 8-methylnonyl benzene-1,4-dicarboxylate in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of cannabinoid receptor activation with high precision. However, one of the limitations of using 6-Methylheptyl 8-methylnonyl benzene-1,4-dicarboxylate is its synthetic nature, which may limit its applicability to natural systems.
Zukünftige Richtungen
There are several future directions for 6-Methylheptyl 8-methylnonyl benzene-1,4-dicarboxylate research. One area of interest is the development of 6-Methylheptyl 8-methylnonyl benzene-1,4-dicarboxylate-based therapeutics for the treatment of various neurological disorders. Another area of interest is the study of 6-Methylheptyl 8-methylnonyl benzene-1,4-dicarboxylate's effects on the immune system and its potential use in the treatment of autoimmune diseases. Additionally, there is a need for further research into the safety and toxicity of 6-Methylheptyl 8-methylnonyl benzene-1,4-dicarboxylate in animal models.
Synthesemethoden
6-Methylheptyl 8-methylnonyl benzene-1,4-dicarboxylate can be synthesized through a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 4-methylvaleric acid with 1,4-butanediol to form 4-methylheptan-3-ol. This compound is then reacted with 2-ethylhexanal to form 6-methylheptyl-2-ethylhexanoate. The final step involves the reaction of 6-methylheptyl-2-ethylhexanoate with 8-methylnonanoic acid to form 6-Methylheptyl 8-methylnonyl benzene-1,4-dicarboxylate.
Wissenschaftliche Forschungsanwendungen
6-Methylheptyl 8-methylnonyl benzene-1,4-dicarboxylate has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in animal models. 6-Methylheptyl 8-methylnonyl benzene-1,4-dicarboxylate has also been shown to have potential in the treatment of various neurological disorders, such as multiple sclerosis, epilepsy, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
119-05-1 |
|---|---|
Produktname |
6-Methylheptyl 8-methylnonyl benzene-1,4-dicarboxylate |
Molekularformel |
C26H42O4 |
Molekulargewicht |
418.6 g/mol |
IUPAC-Name |
4-O-(6-methylheptyl) 1-O-(8-methylnonyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C26H42O4/c1-21(2)13-9-6-5-7-11-19-29-25(27)23-15-17-24(18-16-23)26(28)30-20-12-8-10-14-22(3)4/h15-18,21-22H,5-14,19-20H2,1-4H3 |
InChI-Schlüssel |
LWMZLERUOSRYNT-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCCCC(C)C |
Kanonische SMILES |
CC(C)CCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCCCC(C)C |
Andere CAS-Nummern |
119-05-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



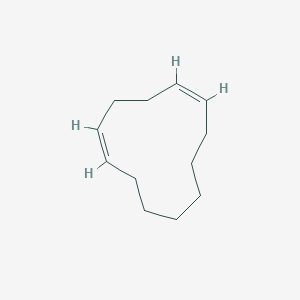
![1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one](/img/structure/B94802.png)
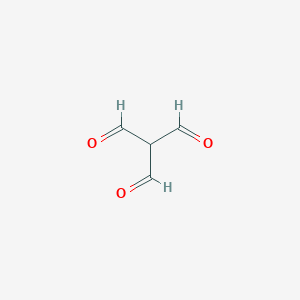
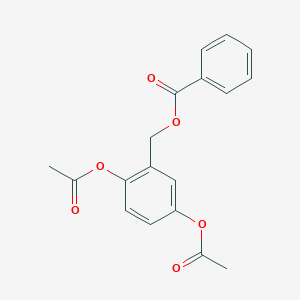
![2H-Naphtho[1,2-d]triazole-6,8-disulfonic acid, 2-(4-nitrophenyl)-](/img/structure/B94805.png)
